2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse pharmacological and biological activities, making it a significant subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide typically involves the condensation of 2-aminopyridine with various substituted ketones. One common method includes the reaction of 2-aminopyridine with 4-methoxyacetophenone under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a strong acid such as hydrobromic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis involving the preparation of intermediate compounds. The process may include the use of environmentally benign solvents and catalysts to enhance yield and reduce reaction time. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
2-
Properties
Molecular Formula |
C15H15BrN2O |
---|---|
Molecular Weight |
319.20 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methylimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C15H14N2O.BrH/c1-11-15(12-6-8-13(18-2)9-7-12)16-14-5-3-4-10-17(11)14;/h3-10H,1-2H3;1H |
InChI Key |
FIHMKZDDGGRLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)OC.Br |
Origin of Product |
United States |
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